molecular formula C22H22N2O5 B12457070 2-(3,4-Dimethylphenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate

2-(3,4-Dimethylphenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate

Cat. No.: B12457070
M. Wt: 394.4 g/mol
InChI Key: DCSPMLHDNWGEGF-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring, a phenylcarbonyl group, and a dimethylphenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Phenylcarbonyl Group: This step may involve the use of a reagent like benzoyl chloride in the presence of a base to form the amide linkage.

    Attachment of the Dimethylphenyl Group: This can be done through a Friedel-Crafts acylation reaction using 3,4-dimethylbenzoyl chloride and an appropriate catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The amide and ester groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Hydroxylated derivatives of the dimethylphenyl group.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various amide or ester derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The phenylcarbonyl and dimethylphenyl groups could play a role in binding to specific molecular targets, while the pyrrolidine ring may influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethylphenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate: shares similarities with other pyrrolidine derivatives, such as:

Uniqueness

The unique combination of the dimethylphenyl, phenylcarbonyl, and pyrrolidine groups in this compound sets it apart from other similar compounds. This specific arrangement of functional groups may confer unique chemical properties and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

[2-(3,4-dimethylphenyl)-2-oxoethyl] 1-benzamido-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C22H22N2O5/c1-14-8-9-17(10-15(14)2)19(25)13-29-22(28)18-11-20(26)24(12-18)23-21(27)16-6-4-3-5-7-16/h3-10,18H,11-13H2,1-2H3,(H,23,27)

InChI Key

DCSPMLHDNWGEGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)NC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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